Bienvenue dans la boutique en ligne BenchChem!

BMS 188745 Potassium Salt

Hepatotoxicity Drug Safety Squalene Synthase

Choose this tripotassium α-phosphonosulfonate for robust in vivo pharmacology. Preclinical data confirm potent squalene synthase inhibition (ED50 0.09 mg/kg) without bisphosphonate-associated hepatotoxicity or bone accumulation, enabling cleaner PK/PD studies. It also serves as a validated CrtM inhibitor to disrupt S. aureus staphyloxanthin virulence.

Molecular Formula C16H16K3O7PS
Molecular Weight 500.6 g/mol
CAS No. 157126-15-3
Cat. No. B030630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS 188745 Potassium Salt
CAS157126-15-3
Synonyms(αS)-3-Phenoxy-α-phosphonobenzenebutanesulfonic Acid Tripotassium Salt; 
Molecular FormulaC16H16K3O7PS
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+]
InChIInChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3/t16-;;;/m0.../s1
InChIKeyDRADVLDMPYYQDB-OKUPDQQSSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMS 188745 Potassium Salt (CAS 157126-15-3): Key Identifiers and Compound Class for Research Procurement


BMS 188745 Potassium Salt (CAS 157126-15-3) is a tripotassium salt of an α-phosphonosulfonic acid, a class of compounds developed as potent and selective inhibitors of squalene synthase [1]. This compound is primarily utilized in biochemical and pharmacological research to study cholesterol biosynthesis inhibition and, more recently, the disruption of staphyloxanthin production in Staphylococcus aureus via inhibition of the bacterial enzyme dehydrosqualene synthase (CrtM) [2]. It is a highly polar molecule with a molecular weight of 500.63 g/mol and the formula C16H16K3O7PS [1].

BMS 188745 Potassium Salt Procurement: Why Generic Squalene Synthase Inhibitors Are Not Direct Substitutes


The α-phosphonosulfonic acid scaffold, exemplified by BMS 188745 Potassium Salt, possesses unique physicochemical and pharmacological properties that distinguish it from other squalene synthase inhibitor classes, such as bisphosphonates or zaragozic acids [1]. Key differentiators include a distinct charge state (triacid vs. tetraacid), which influences oral bioavailability, tissue retention, and hepatotoxicity profiles. For instance, the tripotassium salt form of this scaffold demonstrated a markedly improved safety profile in preclinical models compared to a prototype 1,1-bisphosphonate, showing minimal effect on plasma transaminase levels at a dose 7.5 times higher than a hepatotoxic dose of the bisphosphonate comparator [2]. Substituting with a different salt form or a structurally distinct squalene synthase inhibitor could therefore lead to significant and unpredictable variations in experimental outcomes related to pharmacokinetics, off-target effects, and in vivo efficacy.

BMS 188745 Potassium Salt: Quantified Evidence of Differentiation for Scientific Selection


In Vivo Safety Profile Advantage Over Prototype Bisphosphonate Squalene Synthase Inhibitor

The α-phosphonosulfonate class, to which BMS 188745 Potassium Salt belongs, demonstrates a significantly reduced risk of acute hepatotoxicity compared to a prototype 1,1-bisphosphonate squalene synthase inhibitor. In a direct comparative study, a tripotassium salt analog (Compound 4) showed a minimal effect on plasma aspartate transaminase (AST) levels, a key marker of liver injury, in mice at a dose of 150 mg/kg. In stark contrast, the bisphosphonate comparator (Compound 2) caused a greater than 5-fold elevation in AST levels at a much lower dose of 20 mg/kg [1].

Hepatotoxicity Drug Safety Squalene Synthase Preclinical Toxicology

Potent In Vivo Inhibition of Cholesterol Biosynthesis

An α-phosphonosulfonate analog of BMS 188745 Potassium Salt (Compound 4) exhibits potent inhibition of cholesterol biosynthesis in vivo. In a rat model, the tripotassium salt achieved an ED50 of 0.09 mg/kg following intravenous administration [1]. This level of potency is comparable to that reported for the clinically used HMG-CoA reductase inhibitor pravastatin, which has an ED50 of 0.05 mg/kg in the same assay [1].

Cholesterol Biosynthesis Pharmacodynamics Squalene Synthase In Vivo Efficacy

Avoidance of Bone Accumulation: A Pharmacokinetic Differentiator from Bisphosphonates

A key pharmacokinetic liability of bisphosphonate-based squalene synthase inhibitors is their significant retention in bone tissue, a property linked to their use as anti-resorptive agents [1]. In contrast, a disposition study with a radiolabeled α-phosphonosulfonate analog (Compound 4) in rats demonstrated that neither the parent compound nor its metabolites accumulated in bone tissue [2].

Pharmacokinetics Tissue Distribution Bone Retention Squalene Synthase

Defined Research Applications for BMS 188745 Potassium Salt Based on Experimental Evidence


In Vivo Studies of Cholesterol Biosynthesis Where Minimizing Hepatotoxicity is Critical

For researchers planning in vivo pharmacological studies of squalene synthase inhibition, BMS 188745 Potassium Salt represents a superior tool compared to earlier bisphosphonate inhibitors. Its class has demonstrated potent in vivo efficacy (ED50 of 0.09 mg/kg in rats) without the acute hepatotoxicity observed with prototype bisphosphonates [1]. This makes it suitable for chronic dosing studies or experiments in models sensitive to liver injury, where the data from bisphosphonate inhibitors would be confounded by toxicity [1].

Investigations into Anti-Virulence Strategies Targeting Staphylococcus aureus

BMS 188745 Potassium Salt is employed as a chemical probe to study the inhibition of dehydrosqualene synthase (CrtM) in S. aureus [2]. This inhibition disrupts the biosynthesis of the golden carotenoid pigment staphyloxanthin, a key virulence factor that protects the bacterium from oxidative killing by the host immune system [2]. By reducing staphyloxanthin production, the compound can be used in vitro and in vivo to render S. aureus more susceptible to reactive oxygen species and neutrophil-mediated clearance, thereby validating CrtM as a target for novel anti-virulence therapies [2].

Analytical Method Development for Highly Polar Phosphonate/Sulfonate Compounds

The extreme polarity of BMS-188745 (the parent acid of BMS 188745 Potassium Salt) presents significant challenges for bioanalytical method development, particularly in plasma extraction and HPLC separation [3]. Its unique properties serve as a rigorous test case for developing and optimizing novel sample preparation and chromatographic techniques, such as those employing negative ion electrospray LC-MS with specific mobile phase additives like ammonium acetate to enhance retention and peak shape [3]. Researchers focused on the analysis of highly polar, multiply-charged molecules can use this compound as a benchmark to evaluate the performance of their analytical methodologies [3].

Pharmacokinetic Studies Requiring Compounds with Low Bone Retention

In pharmacokinetic studies where long-term tissue retention is a confounding factor, BMS 188745 Potassium Salt offers a distinct advantage. Unlike bisphosphonate-based squalene synthase inhibitors, which accumulate in bone and liver [1], the α-phosphonosulfonate class shows no evidence of bone accumulation [1]. This property simplifies the analysis of drug disposition and clearance, allowing for a more accurate assessment of systemic exposure and metabolism without the complexity of a deep tissue compartment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS 188745 Potassium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.